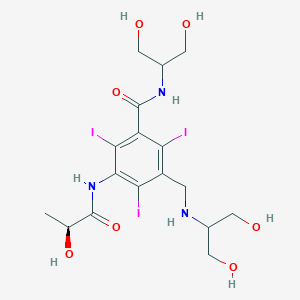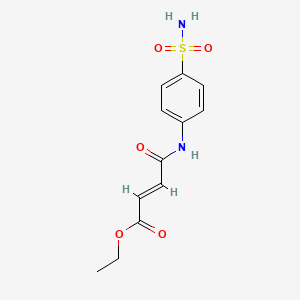
3-(4-Sulfamoyl-phenylcarbamoyl)-acrylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They are known for their broad applications in organic synthesis, most notably the Suzuki–Miyaura coupling .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported. This protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The solubilities of phenylboronic acid, its pinacol ester and azaester in organic solvents have been determined experimentally . Phenylboronic acid has high solubility in ether and ketones .Wissenschaftliche Forschungsanwendungen
Production in Industry
Ethyl acrylate (EA), closely related to the compound , is extensively utilized in industries for producing varnishes, adhesives, and finishes of papers and textiles. The production process involves a coupled reactor/columns process, using ethanol and acrylic acid with sulfuric acid as a catalyst. This process ensures the final product meets stringent specifications despite feed flow rate and composition disturbances (Chien, Chen, & Kuo, 2008).
Chemical Reactions and Synthesis
The compound has been used in the synthesis of arylsulfonylpyrroles, where reactive 3-(arylsulfonyl) acrylates undergo cycloaddition with tosylmethyl isocyanide in the presence of base. This reaction showcases its potential as a building block in chemical syntheses (Santo, Costi, Massa, & Artico, 1998).
Anticancer Research
Cinnamic acid derivatives, which have structural similarities to the compound, have been explored for their anticancer potentials. The 3-phenyl acrylic acid functionality in these compounds provides reactive sites for chemical modifications, making them significant in medicinal research as antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Water Purification Applications
A study on the synthesis of a macroporous ethylacrylate-divinylbenzene copolymer, related to the compound, demonstrated its application in extracting toxic heavy metals from wastewater, indicating its potential for water purification (Ali, Waqar, Malik, Yasin, & Muhammad, 2013).
Interpolymer Associations
Research involving acrylic acid (AA) copolymers, which are structurally related to the compound, investigated their association with poly(ethylene glycol). This study provides insight into the intermolecular interactions and potential applications of such copolymers (Bokias, Staikos, Iliopoulos, & Audebert, 1994).
Enhanced Oil Recovery
In the field of enhanced oil recovery, derivatives of acrylamide and acrylic acid have been used to create novel copolymers. These copolymers demonstrated excellent thickening properties and stability, underscoring the compound's relevance in petroleum industry applications (Gou, Luo, Liu, Zhao, He, Pan, & Guo, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-2-19-12(16)8-7-11(15)14-9-3-5-10(6-4-9)20(13,17)18/h3-8H,2H2,1H3,(H,14,15)(H2,13,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLLLBQSBNCEBB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Sulfamoyl-phenylcarbamoyl)-acrylic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

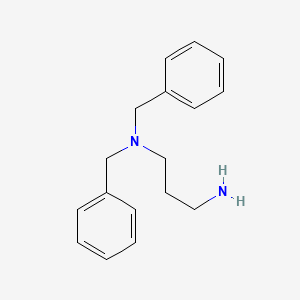

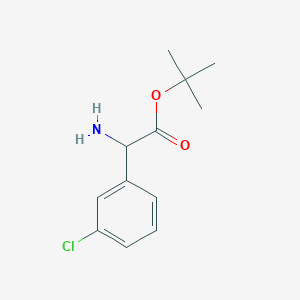
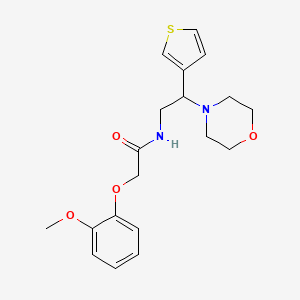
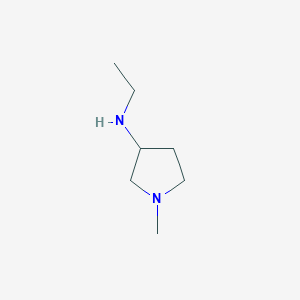
![N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2759353.png)



![tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate](/img/structure/B2759361.png)
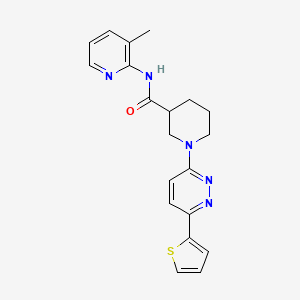
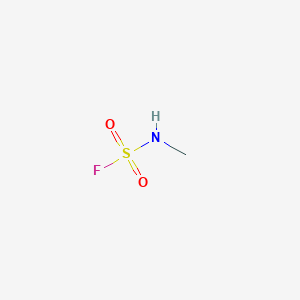
![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)
